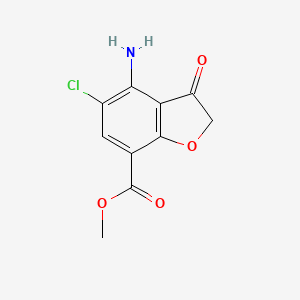![molecular formula C15H23F3O4 B15061557 (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid is an organic compound that features a cyclopropylmethyl group, a trifluoromethyl group, and a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid typically involves multiple steps, including the formation of the cyclopropylmethyl group, the introduction of the trifluoromethyl group, and the protection of the carboxyl group with a tert-butoxycarbonyl group. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropylmethyl group through cyclopropanation reactions.
Fluorination: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection: Protection of the carboxyl group using tert-butyl chloroformate to form the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
化学反応の分析
Types of Reactions
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be explored for activity against various biological targets.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.
作用機序
The mechanism of action of (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid: Lacks the tert-butoxycarbonyl group.
(2S,3R)-2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Lacks the trifluoromethyl group.
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-hydroxyhexanoic acid: Contains a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of both the trifluoromethyl group and the tert-butoxycarbonyl group in (2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
特性
分子式 |
C15H23F3O4 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC名 |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C15H23F3O4/c1-14(2,3)22-13(21)10(6-7-15(16,17)18)11(12(19)20)8-9-4-5-9/h9-11H,4-8H2,1-3H3,(H,19,20)/t10-,11+/m1/s1 |
InChIキー |
AZLORWLNEFKNJW-MNOVXSKESA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC1CC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC1CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


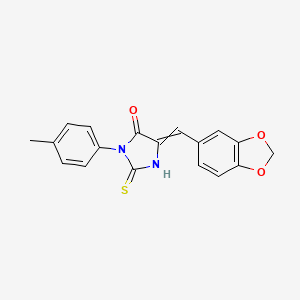
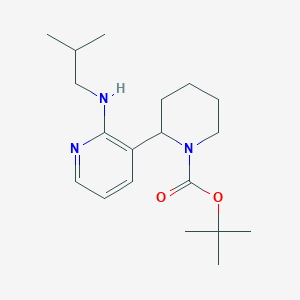
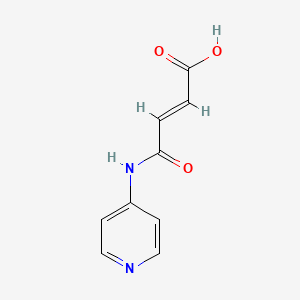
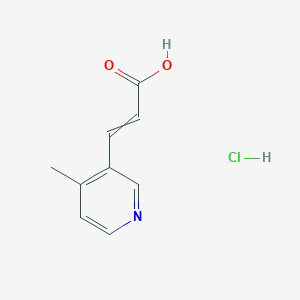
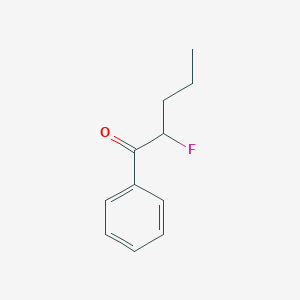

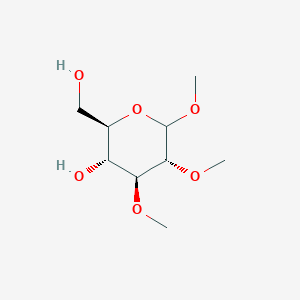
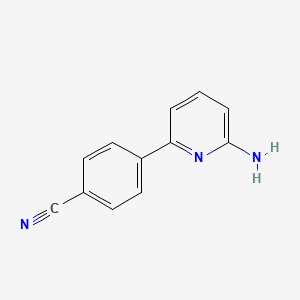
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)



![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)
